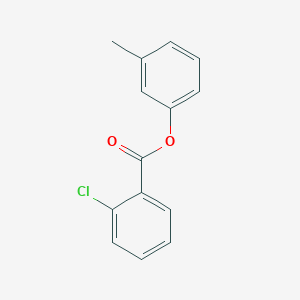
2-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazine-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazine-3-thiol, commonly known as Bithionol, is a synthetic organic compound with antiparasitic and antifungal properties. It was first synthesized in the 1930s and has been used as an anthelmintic and antifungal agent in both human and veterinary medicine. Bithionol has also been studied for its potential as an anticancer agent due to its ability to inhibit cancer cell growth.
Mechanism of Action
Bithionol's mechanism of action is not fully understood, but it is believed to work by disrupting the metabolism of parasites and fungi. It has been shown to inhibit the activity of enzymes involved in energy production and to interfere with the synthesis of DNA and RNA.
Biochemical and Physiological Effects:
Bithionol has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of reactive oxygen species in cells, which can lead to cell death. Bithionol has also been shown to inhibit the activity of certain enzymes involved in cell signaling pathways, which can affect cell growth and survival.
Advantages and Limitations for Lab Experiments
One advantage of using Bithionol in lab experiments is that it has a broad spectrum of activity against parasites and fungi. It has also been shown to be effective at low concentrations, which can reduce the risk of toxicity. However, Bithionol can be difficult to work with due to its low solubility in water and its tendency to form complexes with other compounds.
Future Directions
There are several potential future directions for research on Bithionol. One area of interest is its potential as an anticancer agent. Bithionol has been shown to inhibit the growth of cancer cells in vitro, and further studies are needed to determine its efficacy in vivo. Another area of interest is the development of new formulations of Bithionol that can improve its solubility and bioavailability. Finally, Bithionol's mechanism of action is not fully understood, and further research is needed to elucidate its effects on cellular metabolism and signaling pathways.
Synthesis Methods
Bithionol can be synthesized through the reaction of 2-mercaptobenzothiazole with butyl chloroacetate in the presence of a base such as sodium hydroxide. The resulting product is then oxidized with hydrogen peroxide to yield Bithionol.
Scientific Research Applications
Bithionol has been extensively studied for its antiparasitic and antifungal properties. It has been used to treat infections caused by parasites such as Schistosoma mansoni and Fasciola hepatica. Bithionol has also been shown to be effective against a variety of fungal infections, including those caused by Candida albicans and Aspergillus fumigatus.
properties
Molecular Formula |
C11H14N2O2S2 |
|---|---|
Molecular Weight |
270.4 g/mol |
IUPAC Name |
2-butyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-3-thione |
InChI |
InChI=1S/C11H14N2O2S2/c1-2-3-8-13-11(16)12-9-6-4-5-7-10(9)17(13,14)15/h4-7H,2-3,8H2,1H3,(H,12,16) |
InChI Key |
MRMOLBZHFPXAOR-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCN1C(=NC2=CC=CC=C2S1(=O)=O)S |
SMILES |
CCCCN1C(=S)NC2=CC=CC=C2S1(=O)=O |
Canonical SMILES |
CCCCN1C(=NC2=CC=CC=C2S1(=O)=O)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B285916.png)


![2-(2,4-Dibromo-phenoxy)-N-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-acetamide](/img/structure/B285924.png)
![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B285925.png)
![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-iodophenyl)propanamide](/img/structure/B285926.png)
![5-[4-(Benzyloxy)benzylidene]-3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285928.png)
![3-{[4-(4-Fluorophenyl)-1-piperazinyl]methyl}-5-[4-(hexyloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B285929.png)
![5-(2-Chlorobenzylidene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285930.png)
![5-[4-(Benzyloxy)benzylidene]-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285931.png)


![1-[2-hydroxy-3-(4-methylphenoxy)propyl]-3-methyl-2-propyl-1H-3,1-benzimidazol-3-ium](/img/structure/B285939.png)
![3-[3-(3-chlorophenoxy)-2-hydroxypropyl]-1-methyl-2-propyl-3H-benzimidazol-1-ium](/img/structure/B285941.png)